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Compound of Interest

Compound Name: Cyclo(Tyr-Val)

Cat. No.: B8070012 Get Quote

Introduction

Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide belonging to the 2,5-

diketopiperazine (DKP) class of compounds. DKPs are naturally occurring secondary

metabolites produced by a wide range of organisms, including bacteria, fungi, and marine

invertebrates. These molecules are recognized for their diverse biological activities and rigid

conformational structures, making them attractive scaffolds in drug discovery. Cyclo(Tyr-Val)
has the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.3 g/mol .[1] Accurate and

robust analytical methods are crucial for its identification, quantification, and characterization in

various matrices. These application notes provide detailed protocols for the analysis of

Cyclo(Tyr-Val) using modern analytical techniques.

Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(Tyr-Val) is presented in Table 1.

This information is essential for sample preparation and the development of analytical

methods.
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Property Value Reference

CAS Number 21754-25-6 [1][2]

Molecular Formula C₁₄H₁₈N₂O₃ [1][2]

Molecular Weight 262.30 g/mol [1][2]

Appearance White solid/powder [2]

Purity (Typical) >95% by HPLC [1]

Solubility
Soluble in DMSO, DMF,

Methanol, Ethanol
[1]

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment and Quantification
Reverse-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of Cyclo(Tyr-
Val) and for its quantification in various samples. The method separates compounds based on

their hydrophobicity.
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Caption: General workflow for the HPLC analysis of Cyclo(Tyr-Val).
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Protocol 1: RP-HPLC Method
This protocol is a general method suitable for the purity determination of Cyclo(Tyr-Val).

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column

oven, and a Diode Array Detector (DAD) or UV detector.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

A: 0.1% Trifluoroacetic acid (TFA) in Water

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient:

0-2 min: 10% B

2-12 min: 10% to 90% B

12-15 min: 90% B

15-16 min: 90% to 10% B

16-20 min: 10% B (Re-equilibration)

Flow Rate: 1.0 mL/min

Column Temperature: 25 °C

Detection: UV at 210 nm and 280 nm.

Injection Volume: 10 µL

Sample Preparation: Dissolve the sample in the initial mobile phase composition or DMSO to

a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before

injection.
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Data Presentation: HPLC Parameters
Parameter Condition

Column C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Flow Rate 1.0 mL/min

Detection Wavelength 210 nm, 280 nm

Column Temperature 25 °C

Injection Volume 10 µL

Mass Spectrometry (MS) for Structural Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the

molecular weight and elucidating the structure of Cyclo(Tyr-Val) through fragmentation

analysis.

Protocol 2: LC-MS/MS Analysis
This protocol is designed for the structural confirmation of Cyclo(Tyr-Val).

LC System: An UHPLC or HPLC system coupled to a mass spectrometer. The HPLC

conditions can be similar to those described in Protocol 1, often with shorter run times for

faster analysis. Formic acid (0.1%) can be used as a mobile phase additive instead of TFA

for better MS sensitivity.

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument.

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

MS Scan Mode:

Full Scan (MS1): Scan from m/z 100 to 500 to detect the protonated molecular ion [M+H]⁺.
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Tandem MS (MS/MS or MS2): Isolate the precursor ion (m/z 263.1) and subject it to

collision-induced dissociation (CID) to generate fragment ions.

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in methanol or

acetonitrile/water (50:50).

Expected Mass Spectrometry Data
The expected mass and major fragment ions for Cyclo(Tyr-Val) are summarized in Table 2.

The fragmentation of cyclic dipeptides typically involves the cleavage of the diketopiperazine

ring and subsequent fragmentation of the amino acid side chains.

Ion Type Calculated m/z Description

[M+H]⁺ 263.1390 Protonated molecular ion

Fragment 1 ~194
Loss of the valine side chain

as an imine

Fragment 2 ~156
Cleavage of the

diketopiperazine ring

Fragment 3 107.0497
Tyrosine immonium ion

(tropylium ion)

Fragment 4 72.0813 Valine immonium ion

Proposed Fragmentation Pathway
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Caption: Proposed MS/MS fragmentation of Cyclo(Tyr-Val).

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Definitive Structural Elucidation
NMR spectroscopy is the most definitive method for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

Protocol 3: NMR Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of Cyclo(Tyr-Val) in 0.6 mL of a

deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

Experiments:

¹H NMR: To identify all proton environments.

¹³C NMR: To identify all carbon environments.

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons

for unambiguous signal assignment.

Expected NMR Spectral Data
The following table summarizes the expected chemical shifts for Cyclo(Tyr-Val) in DMSO-d₆.

Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
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Atom Position (Tyr) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

α-CH ~4.0-4.2 ~55-57

β-CH₂ ~2.8-3.1 ~36-38

Aromatic CH (2,6) ~6.9-7.1 ~130-131

Aromatic CH (3,5) ~6.6-6.8 ~115-116

Aromatic C-OH - ~156-157

Aromatic C-ipso - ~127-129

Carbonyl C=O - ~166-168

Atom Position (Val) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

α-CH ~3.8-4.0 ~58-60

β-CH ~2.0-2.2 ~29-31

γ-CH₃ ~0.8-1.0 ~18-20

Carbonyl C=O - ~167-169

X-ray Crystallography for Three-Dimensional
Structure
While no specific crystal structure for Cyclo(Tyr-Val) is readily available in public databases, X-

ray crystallography remains the gold standard for determining the precise three-dimensional

arrangement of atoms in a molecule. The protocol for a related compound, Cyclo(Tyr-Pro), can

serve as a reference. The general process involves growing high-quality single crystals of the

compound and analyzing the diffraction pattern of X-rays passed through the crystal. This

technique would definitively establish the conformation of the diketopiperazine ring and the

orientation of the amino acid side chains.

Biological Context: Quorum Sensing Inhibition
Diketopiperazines are known to interfere with bacterial communication systems, a process

known as quorum sensing (QS).[3] In many pathogenic bacteria, QS regulates the expression
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of virulence factors and biofilm formation. By acting as antagonists to QS signaling molecules

(e.g., N-acyl-homoserine lactones or AHLs in Gram-negative bacteria), DKPs can inhibit these

pathogenic processes. While the specific activity of Cyclo(Tyr-Val) as a QS inhibitor is not

extensively documented, its structural class is well-implicated in this mechanism.
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Caption: Generalized mechanism of quorum sensing and its inhibition by diketopiperazines

(DKPs).

Disclaimer: This document is intended for research and informational purposes only. The

protocols provided are general guidelines and may require optimization for specific applications
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and instrumentation. Always follow appropriate laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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